molecular formula C9H12OS B7995320 2-Methoxy-5-methylphenyl methyl sulfide

2-Methoxy-5-methylphenyl methyl sulfide

Cat. No.: B7995320
M. Wt: 168.26 g/mol
InChI Key: GIFLAHDWCWHLJM-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylphenyl methyl sulfide is an organic compound with the molecular formula C9H12OS It is a derivative of phenyl methyl sulfide, where the phenyl ring is substituted with a methoxy group at the 2-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methylphenyl methyl sulfide can be achieved through several methods. One common approach involves the reaction of 2-methoxy-5-methylphenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the phenol acting as a nucleophile and displacing the hydroxyl group to form the sulfide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the catalytic methylation of 2-methoxy-5-methylphenyl thiol using a suitable catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylphenyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

2-Methoxy-5-methylphenyl methyl sulfide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used as an intermediate in the production of agrochemicals, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylphenyl methyl sulfide involves its interaction with various molecular targets. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors. The sulfide group can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenol: Similar structure but lacks the sulfide group.

    2-Methoxyphenyl methyl sulfide: Lacks the methyl group on the phenyl ring.

    5-Methylphenyl methyl sulfide: Lacks the methoxy group on the phenyl ring.

Uniqueness

2-Methoxy-5-methylphenyl methyl sulfide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, along with the sulfide linkage. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-methoxy-4-methyl-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7-4-5-8(10-2)9(6-7)11-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFLAHDWCWHLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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